Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate
Description
Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS: 1154760-04-9) is a heterocyclic compound with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol . It features a four-membered azetidine ring substituted at position 3 with both a hydroxyl (-OH) and a 2-hydroxyethyl (-CH2CH2OH) group. The tert-butyl carbamate (Boc) group at position 1 serves as a protective moiety, enhancing stability during synthetic processes. This compound is primarily utilized as a versatile intermediate in pharmaceutical synthesis, particularly for constructing nitrogen-containing scaffolds with tailored stereoelectronic properties .
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(13)11-6-10(14,7-11)4-5-12/h12,14H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXWJPSHKCBMTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901131142 | |
| Record name | 1-Azetidinecarboxylic acid, 3-hydroxy-3-(2-hydroxyethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901131142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154760-04-9 | |
| Record name | 1-Azetidinecarboxylic acid, 3-hydroxy-3-(2-hydroxyethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1154760-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azetidinecarboxylic acid, 3-hydroxy-3-(2-hydroxyethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901131142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Linear Precursors
Linear precursors such as 3-amino-1-propanols undergo intramolecular cyclization under acidic or basic conditions. La(OTf)₃-catalyzed aminolysis of cis-3,4-epoxy amines achieves regioselective azetidine formation at 80–85°C in dichloromethane, yielding 72–89% isolated product. This method avoids traditional leaving groups (e.g., halogens, mesylates) by leveraging epoxy ring strain. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 10 mol% La(OTf)₃ | +22% vs. uncatalyzed |
| Temperature | 80°C | Maximizes kinetics without epimerization |
| Solvent | CH₂Cl₂ | Enhances epoxy amine solubility |
Photochemical [2+2] Cycloadditions
UV-mediated (365 nm) cycloadditions between enamines and alkenes in flow reactors enable rapid azetidine synthesis. Using 4CzIPN photocatalyst and LiOH·H₂O in DMF, this method achieves 61% yield at 30 mL/min flow rate, scalable to 48 g/batch. Comparative studies show:
- Batch vs. flow : 66% vs. 61% yield
- Wavelength dependence : 450 nm (Ir catalyst) > 365 nm (4CzIPN) > 660 nm (no reaction)
- Base optimization : LiOH·H₂O outperforms Cs₂CO₃ by 18% yield
Functionalization of the Azetidine Core
Hydroxyethyl Group Introduction
Post-cyclization, the 3-position undergoes hydroxethylation via nucleophilic addition to epoxides. A microchannel reactor system using 30% H₂O₂ and TEMPO oxidizes tert-butyl 3-hydroxyazetidine-1-carboxylate intermediates with 92.1% efficiency. Critical factors:
- Oxidant stoichiometry : 1.5:1 H₂O₂:substrate minimizes overoxidation
- Residence time : 30 seconds prevents thermal degradation
- Workup : Oil-water separation removes polar byproducts
tert-Butoxycarbonyl (Boc) Protection
Boc-group installation occurs via Schotten-Baumann conditions:
- Dissolve azetidine in THF/water (3:1) at 0°C
- Add Boc₂O (1.2 eq) and NaOH (2.0 eq)
- Stir 12 hours at 25°C → 94–97% yield
Alternative methods using DMAP catalysis reduce reaction time to 4 hours but require chromatographic purification.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
A two-stage continuous process demonstrates superior scalability:
Stage 1 (Oxidation)
- Reactor: Microchannel (0.8 mm diameter)
- Parameters: 6.5 g/min substrate, 4.5 g/min 30% H₂O₂
- Output: 9.1 g/h of tert-butyl 3-oxoazetidine-1-carboxylate
Stage 2 (Reductive Hydroxylation)
- Catalyst: 5% Pd/C in ethanol
- H₂ pressure: 50 psi
- Yield: 88% at 10 kg/batch scale
Crystallization Optimization
Anti-solvent crystallization from n-heptane achieves >99% purity:
- Dissolve crude product in n-heptane (15 mL/g) at 30°C
- Cool to −5°C at 1°C/min
- Seed with 0.1% (w/w) pure crystals
- Isolate by pressure filtration → 98.5% recovery
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Green Metrics (E-factor) |
|---|---|---|---|---|
| La(OTf)₃ catalysis | 89 | 99.2 | Pilot plant | 8.7 |
| Photochemical | 61 | 98.5 | Multi-kg | 5.2 |
| Microreactor | 92.1 | 99.07 | Continuous | 3.1 |
The microreactor approach minimizes solvent waste (E-factor 3.1 vs. 8.7 for batch), while photochemical methods enable rapid structural diversification.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted azetidines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme-substrate interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing biological activity. The tert-butyl group provides steric hindrance, affecting the compound's binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of azetidine derivatives allows for tailored applications in drug discovery. Below is a systematic comparison of tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate with analogous compounds:
Hydroxy and Hydroxyethyl Derivatives
- tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS: 152537-03-6): Molecular Formula: C10H19NO3; MW: 201.26 . Key Difference: Lacks the hydroxyl group at position 3, reducing hydrogen-bonding capacity and hydrophilicity. Applications: Used in peptide mimetics but less polar than the target compound, influencing membrane permeability .
Hydroxy and Alkyl/Substituted Alkyl Derivatives
- tert-Butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate (): Key Substituent: Methoxymethyl (-CH2OCH3) instead of hydroxyethyl.
- tert-Butyl 3-hydroxy-3-[(piperidin-1-yl)methyl]azetidine-1-carboxylate ():
Cyano Derivatives
- tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate (): Molecular Formula: C10H16N2O2; MW: 196.25. Key Substituents: Cyano (-CN) and methyl (-CH3) groups. Reactivity: The electron-withdrawing cyano group stabilizes the ring but reduces nucleophilicity at position 3 .
Aromatic/Heteroaromatic Derivatives
- tert-Butyl 3-hydroxy-3-[(pyridin-2-yl)methyl]azetidine-1-carboxylate (CAS: 1490206-48-8):
- tert-Butyl 3-hydroxy-3-(3-methoxyphenyl)azetidine-1-carboxylate (CAS: 1481418-97-6): Molecular Formula: C15H21NO4; MW: 279.33 . Applications: Methoxyphenyl substituent enhances binding to aromatic enzyme pockets .
Amino and Hydroxymethyl Derivatives
- tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1262411-27-7): Molecular Formula: C9H18N2O3; MW: 202.25 . Key Feature: Amino (-NH2) group introduces basicity, expanding utility in pH-sensitive drug delivery systems .
Halogenated Derivatives
- tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS: 1420859-80-8): Molecular Formula: C10H18BrNO2; MW: 264.16 . Reactivity: Bromoethyl group facilitates nucleophilic substitution reactions, unlike the target compound’s hydroxyethyl group .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | MW | Substituents (Position 3) | Key Properties/Applications |
|---|---|---|---|---|---|
| Target Compound | 1154760-04-9 | C10H19NO4 | 217.26 | -OH, -CH2CH2OH | High hydrophilicity; drug intermediate |
| tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | 152537-03-6 | C10H19NO3 | 201.26 | -CH2CH2OH | Moderate polarity; peptide mimetics |
| tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate | - | C10H16N2O2 | 196.25 | -CN, -CH3 | Electron-withdrawing; stabilized ring |
| tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate | 1420859-80-8 | C10H18BrNO2 | 264.16 | -CH2CH2Br | Reactive halogen; cross-coupling precursor |
| tert-Butyl 3-hydroxy-3-[(pyridin-2-yl)methyl]azetidine-1-carboxylate | 1490206-48-8 | C14H20N2O3 | 264.32 | -OH, -CH2(pyridin-2-yl) | Kinase inhibitor scaffolds |
Biological Activity
Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate, with the CAS number 1154760-04-9, is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. Some key mechanisms include:
- Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit enzymes involved in neurodegenerative processes, such as acetylcholinesterase (AChE) and β-secretase .
- Neuroprotective Effects : The compound has shown promise in protecting astrocytes against amyloid beta-induced toxicity, which is significant in the context of Alzheimer's disease. In vitro studies indicate that it enhances cell viability in the presence of toxic Aβ aggregates .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Properties
A study published in Molecules demonstrated that this compound significantly improved the viability of astrocytes subjected to amyloid beta exposure. The results indicated a reduction in inflammatory markers (TNF-α and IL-6), suggesting a potential role in mitigating neuroinflammation associated with Alzheimer's disease .
Case Study 2: Enzymatic Inhibition
Research investigating the compound's effect on enzyme activity found that it acts as a moderate inhibitor of both AChE and β-secretase. The IC50 values were determined to be 15.4 nM for β-secretase inhibition, highlighting its potential as a therapeutic agent for cognitive decline .
Discussion
The findings regarding this compound suggest that it possesses significant biological activity, particularly in neuroprotection and enzyme inhibition. Its ability to inhibit key enzymes involved in neurodegeneration positions it as a candidate for further research in treating Alzheimer's disease and other neurodegenerative conditions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 3-hydroxy-3-(2-hydroxyethyl)azetidine-1-carboxylate, and how are protecting groups employed in these methods?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or ring-opening reactions of azetidine precursors. For example, tert-butyl groups are introduced as protecting agents for the azetidine nitrogen to prevent undesired side reactions during functionalization of the hydroxyl and hydroxyethyl groups . Key reagents include:
| Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|
| Oxidation | H₂O₂, KMnO₄ (acidic) | Hydroxyl group activation |
| Reduction | LiAlH₄ (anhydrous ether) | Alcohol formation |
| Substitution | Alkyl halides + base | Hydroxyethyl group introduction |
- The tert-butyl carbamate group is later cleaved under acidic conditions (e.g., TFA) to yield free amines for downstream applications .
Q. How can researchers optimize purification techniques for this compound to ensure high purity?
- Methodological Answer : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard for isolating the compound. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is recommended for final purification, especially when stereochemical impurities are present . Purity validation via ¹H/¹³C NMR and LC-MS ensures ≥97% purity, as required for pharmacological studies .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing this compound, particularly for enantiomerically pure forms?
- Methodological Answer : Asymmetric catalysis (e.g., chiral Ru or Pd catalysts) can control stereochemistry during hydroxyethyl group introduction. For example, highlights the use of (1R)-configured intermediates to achieve enantioselectivity. Post-synthesis, chiral HPLC or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) confirms enantiomeric excess . Computational modeling (DFT) aids in predicting steric and electronic effects on stereoselectivity .
Q. How can researchers resolve contradictions between calculated and observed spectral data (e.g., HRMS, NMR) for this compound?
- Methodological Answer : Discrepancies in HRMS ([M+H]+) may arise from isotopic patterns or adduct formation. For NMR, unexpected peaks (e.g., δ 80.7 ppm in ¹³C NMR for tert-butyl groups) could indicate rotameric equilibria or residual solvents. Mitigation steps include:
- Multi-spectral validation (IR, 2D NMR) .
- Comparative analysis with structurally validated analogs (e.g., tert-butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate, CAS 1638761-21-3) .
- Computational simulations (e.g., Gaussian) to model chemical shifts and verify assignments .
Q. What are the pharmacological implications of this compound, and how can its biological interactions be studied?
- Methodological Answer : The compound’s azetidine core and hydroxyl groups suggest potential as a scaffold for enzyme inhibitors (e.g., proteases, kinases). Advanced studies employ:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
